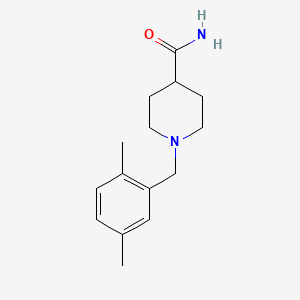
1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine, also known as domperidone, is a medication used to treat nausea and vomiting. It is a dopamine antagonist that works by blocking dopamine receptors in the brain and gastrointestinal tract. Domperidone has been widely used in clinical practice due to its effectiveness and safety.
作用機序
Domperidone works by blocking dopamine receptors in the brain and gastrointestinal tract. This leads to an increase in the release of acetylcholine, which stimulates gastrointestinal motility and reduces nausea and vomiting.
Biochemical and Physiological Effects:
Domperidone has been shown to have minimal systemic absorption and is primarily excreted in the feces. It has a half-life of approximately 7 hours and is metabolized in the liver. Domperidone has been shown to have no significant effects on cardiac function or the central nervous system.
実験室実験の利点と制限
Domperidone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been shown to have a high degree of selectivity for dopamine receptors, making it a useful tool for studying the role of dopamine in various physiological processes. However, 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine has limitations in terms of its specificity for dopamine receptors. It has been shown to have some affinity for other receptors such as serotonin and adrenergic receptors, which may affect its pharmacological effects.
将来の方向性
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine. One area of interest is the development of more selective dopamine antagonists that can be used to target specific dopamine receptors. Another area of research is the investigation of the potential use of 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine in the treatment of other conditions such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine and its effects on other physiological processes.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine is a dopamine antagonist that has been widely used in clinical practice for the treatment of nausea and vomiting. It has also been investigated for its potential use in enhancing lactation in breastfeeding mothers. Domperidone works by blocking dopamine receptors in the brain and gastrointestinal tract, leading to an increase in gastrointestinal motility and a reduction in nausea and vomiting. While 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine has several advantages for lab experiments, it also has limitations in terms of its specificity for dopamine receptors. Future research on 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine should focus on the development of more selective dopamine antagonists and the investigation of its potential use in the treatment of other conditions.
合成法
Domperidone can be synthesized by reacting 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-3-methylbenzyl)chloride in the presence of a base such as sodium carbonate. The reaction yields 1-(2,5-dimethylphenyl)-4-(4-methoxy-3-methylbenzyl)piperazine hydrochloride, which is the salt form of the drug.
科学的研究の応用
Domperidone has been extensively studied for its therapeutic potential in various conditions such as gastroesophageal reflux disease, diabetic gastroparesis, and chemotherapy-induced nausea and vomiting. It has also been investigated for its potential use in enhancing lactation in breastfeeding mothers. Domperidone has been shown to increase milk production by stimulating prolactin secretion from the pituitary gland.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-5-6-17(2)20(13-16)23-11-9-22(10-12-23)15-19-7-8-21(24-4)18(3)14-19/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGROVASSIDNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)


